molecular formula C21H15N3O2 B14568997 5,8-Quinazolinedione, 4-methyl-2-phenyl-6-(phenylamino)- CAS No. 61416-83-9

5,8-Quinazolinedione, 4-methyl-2-phenyl-6-(phenylamino)-

Cat. No.: B14568997
CAS No.: 61416-83-9
M. Wt: 341.4 g/mol
InChI Key: JGLFYTJSKUAMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,8-Quinazolinedione, 4-methyl-2-phenyl-6-(phenylamino)- belongs to the quinazoline family, characterized by a bicyclic structure with two nitrogen atoms at positions 1 and 3 of the fused benzene and pyrimidine rings. Its specific substituents include:

  • 2-Phenyl group: Contributes to π-π stacking interactions, common in pharmacologically active compounds.
  • 6-(Phenylamino) group: Introduces hydrogen-bonding capabilities and steric bulk, which may influence target binding.

The quinazolinedione core (5,8-diketone) is structurally distinct from quinolinediones (e.g., 5,8-quinolinedione derivatives) due to the additional nitrogen in the bicyclic system. This structural difference impacts electronic properties, solubility, and biological interactions.

Properties

CAS No.

61416-83-9

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

6-anilino-4-methyl-2-phenylquinazoline-5,8-dione

InChI

InChI=1S/C21H15N3O2/c1-13-18-19(24-21(22-13)14-8-4-2-5-9-14)17(25)12-16(20(18)26)23-15-10-6-3-7-11-15/h2-12,23H,1H3

InChI Key

JGLFYTJSKUAMSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C=C(C2=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Niementowski Synthesis and Modifications

The Niementowski reaction, a cornerstone in quinazoline chemistry, involves the condensation of anthranilic acid derivatives with urea or formamide under thermal conditions. For 5,8-quinazolinedione derivatives, this method has been adapted to introduce specific substituents through strategic precursor selection.

In the context of 4-methyl-2-phenyl-6-(phenylamino)- substitution, the reaction typically proceeds through:

  • Precursor Functionalization : Methylation at the 4-position is achieved using methyl anthranilate derivatives, while phenyl groups are introduced via bromobenzene intermediates.
  • Cyclocondensation : Heating the functionalized anthranilic acid derivative with excess urea at 180-200°C for 6-8 hours facilitates ring closure.
  • Amination : Post-cyclization introduction of the phenylamino group at position 6 is accomplished through nucleophilic aromatic substitution using aniline derivatives under basic conditions.

Key challenges in this route include controlling regioselectivity during amination and preventing over-oxidation of the quinazoline core. The method typically yields 35-45% of the target compound after chromatographic purification.

Cyclization of Carbamic Acid Esters

Patent literature reveals an alternative approach utilizing carbamic acid ester derivatives as key intermediates. This method features:

Step 1 : Formation of cyclized carbamic acid ester through zinc-mediated reduction:
$$
\text{Carbamate ester} \xrightarrow{\text{Zn, AcOH}} \text{Cyclized intermediate} \quad
$$
Step 2 : Boc-deprotection using trifluoroacetic acid to expose reactive amine sites.
Step 3 : Sequential functionalization via:

  • Friedel-Crafts alkylation for phenyl group introduction
  • Buchwald-Hartwig amination for phenylamino installation

This route demonstrates improved regiocontrol (78-82% yield) compared to classical methods but requires careful handling of air-sensitive intermediates.

Modern Functionalization Techniques

N-Alkylation and Hydrazinolysis

Contemporary synthetic strategies emphasize modular construction through selective N-alkylation and hydrazinolysis:

Reaction Sequence :

  • Core Formation : Quinazoline-2,4(1H,3H)-dione preparation via Niementowski reaction
  • N-Alkylation :
    $$
    \text{Quinazolinedione} + \text{Methyl iodide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Methyl derivative} \quad
    $$
  • Hydrazinolysis : Conversion of ester groups to hydrazides for subsequent functionalization:
    $$
    \text{Ester} + \text{Hydrazine} \xrightarrow{\Delta} \text{Hydrazide intermediate} \quad
    $$
  • Arylation : Copper-catalyzed coupling with phenylboronic acid introduces the 2-phenyl group
  • Reductive Amination : Phenylamino installation using nitrobenzene reduction

This five-step sequence achieves 28-32% overall yield with excellent substituent control, particularly for maintaining the 5,8-dione configuration.

Cross-Coupling Reactions and Cycloisomerization

Palladium-catalyzed methods enable precise aryl group installation:

Key Steps :

  • Sonogashira Coupling :
    $$
    \text{Haloquinazoline} + \text{Phenylacetylene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Alkynyl intermediate} \quad
    $$
  • Suzuki-Miyaura Arylation :
    $$
    \text{Boronic ester} + \text{Aryl bromide} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl system} \quad
    $$
  • Acid-Mediated Cyclization :
    $$
    \text{Linear precursor} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Quinazolinedione core} \quad
    $$

This approach achieves 65-70% yield for the cyclization step, with the cross-coupling stages maintaining >90% efficiency. The method's main advantage lies in its compatibility with diverse aryl groups, enabling structural variations without core modification.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Typical Yield
Niementowski Simple equipment requirements Poor regiocontrol 35-45%
Carbamate Cyclization Excellent stereochemical outcomes Multi-step protection/deprotection 78-82%
N-Alkylation Modular functionalization Cumulative yield loss 28-32%
Cross-Coupling High positional specificity Requires palladium catalysts 65-70%

The cross-coupling approach emerges as most efficient for large-scale production, while carbamate cyclization offers superior stereochemical control for chiral derivatives. Recent advances in continuous flow chemistry have improved the Niementowski method's yield to 52% by enhancing thermal control.

Chemical Reactions Analysis

4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It exhibits significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which are involved in DNA synthesis and repair. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death, particularly in cancer cells .

Comparison with Similar Compounds

Structural Analogs in the Quinazoline and Quinolinedione Families

The compound’s closest analogs include derivatives of quinazolinediones and quinolinediones with similar substitution patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Activities References
Target Compound Quinazoline-5,8-dione 4-methyl, 2-phenyl, 6-(phenylamino) Hypothetical kinase inhibition* -
6-(Phenylamino)-5,8-quinolinedione (LY83583) Quinolinedione 6-(phenylamino) sGC inhibitor (IC₅₀ = 2 µM)
6-(Methylamino)-7-(phenylthio)quinoline-5,8-dione Quinolinedione 6-(methylamino), 7-(phenylthio) Unspecified bioactivity
Imidazo[4,5-g]quinazoline derivatives Quinazoline Varied aryl/heteroaryl groups Pharmacological potential (e.g., kinase inhibition)

*Note: Activity inferred from structural similarity to quinazoline-based kinase inhibitors.

Key Observations:

The 4-methyl and 2-phenyl groups in the target compound may enhance steric hindrance compared to LY83583, possibly reducing sGC affinity but increasing selectivity for other targets.

Substituent Effects: 6-(Phenylamino) Group: Shared with LY83583, this substituent is critical for hydrogen bonding in sGC inhibition . In the target compound, its placement on a quinazolinedione core may modulate this interaction.

Synthetic Routes: Quinazolinediones like the target compound may be synthesized via cyclization of substituted benzimidazoles or via aldehyde-mediated transformations, as seen in imidazo[4,5-g]quinazoline synthesis . In contrast, LY83583 and related quinolinediones are often derived from quinoline precursors through amination and oxidation steps .

Pharmacological and Industrial Relevance

  • LY83583: A well-characterized soluble guanylate cyclase (sGC) inhibitor, used in cardiovascular and neurological research . Its activity is attributed to the 6-(phenylamino) group’s interaction with the sGC heme domain.
  • Quinazoline Derivatives: Known for kinase inhibition (e.g., EGFR inhibitors), suggesting the target compound could share similar mechanisms depending on substituent orientation .
  • Quinolinedione Derivatives: Exhibit diverse bioactivities, including antimicrobial and anticancer effects, though substituent positioning (e.g., 6 vs. 7) significantly impacts efficacy .

Biological Activity

5,8-Quinazolinedione, 4-methyl-2-phenyl-6-(phenylamino)- is a member of the quinazoline family, characterized by its complex structure featuring fused aromatic rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and its potential in targeting various protein kinases.

Chemical Structure and Properties

The molecular formula for 5,8-Quinazolinedione, 4-methyl-2-phenyl-6-(phenylamino)- is C21H15N3O2, with a molecular weight of 341.4 g/mol. The compound exhibits a high degree of substitution on the quinazoline core, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
LogP3.90
PSA71.95 Ų

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activities. They function primarily as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

  • Mechanism of Action :
    • Quinazolines inhibit tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which play crucial roles in tumor growth and metastasis.
    • For instance, studies have shown that similar quinazoline derivatives can lead to apoptosis in cancer cells by blocking critical survival signals .
  • Case Studies :
    • In vitro studies on cancer cell lines have demonstrated that quinazoline derivatives can achieve IC50 values as low as 1.32 μM against specific cancer types .
    • A study reported that certain derivatives showed strong inhibitory activity against resistant cancer cell lines with IC50 values ranging from 1.12 to 15.4 nM compared to standard treatments like gefitinib .

Protein Kinase Inhibition

The compound acts as a competitive inhibitor of several protein kinases, particularly lymphocyte-specific kinase (Lck), which is essential in signaling pathways related to cell growth and differentiation. The structural features of the compound suggest its efficacy in targeting these kinases.

Synthetic Approaches

Several synthetic routes have been developed for producing 5,8-quinazolinedione compounds:

  • Key Steps :
    • The synthesis typically involves cyclization reactions to form the quinazoline core followed by the introduction of substituents through nucleophilic substitutions.
    • Conditions such as temperature and solvent choice are critical for optimizing yield and purity.
  • Industrial Production :
    • Techniques like continuous flow synthesis are employed to enhance efficiency and scalability in producing these compounds for research and therapeutic applications.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinazolines, emphasizing the importance of specific substitutions at various positions on the quinazoline ring for enhancing biological activity:

  • Electron-Withdrawing Groups : Substituents like fluoro or bromo at the aniline ring improve antiproliferative activity.
  • Lipophilic Aromatic Groups : These groups attached to the amino moiety increase binding affinity to target proteins .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-2-phenyl-6-(phenylamino)-5,8-quinazolinedione, and how can reaction efficiency be enhanced?

  • Methodological Answer : Synthetic optimization should focus on solvent selection (e.g., dimethylformamide for solubility), catalyst screening (e.g., Pd-based catalysts for cross-coupling reactions), and temperature control. Statistical design of experiments (DoE), such as factorial designs, can minimize trial-and-error by analyzing variables like molar ratios and reaction time . For example, fractional factorial designs reduce experimental runs while identifying critical parameters for yield improvement.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns, HRMS for molecular weight validation, and XRD for crystal structure elucidation. HPLC with UV detection (e.g., C18 columns) ensures purity, while IR spectroscopy identifies functional groups like quinazolinedione carbonyls .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (e.g., fixed cell lines, assay protocols). Meta-analysis of existing data using statistical tools (e.g., ANOVA) can identify variables like solvent effects or impurity interference. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Advanced Research Questions

Q. What computational approaches predict the reactivity and electronic properties of 4-methyl-2-phenyl-6-(phenylamino)-5,8-quinazolinedione?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvent interactions, while QSAR models correlate substituent effects with bioactivity . Tools like Gaussian or ORCA are recommended for quantum chemical modeling.

Q. What mechanistic insights explain the compound’s selectivity in kinase inhibition or other biological targets?

  • Methodological Answer : Use docking studies (AutoDock, Schrödinger) to simulate binding modes with target proteins (e.g., CDK2). Pair this with mutagenesis experiments to validate key residues in the binding pocket. Surface plasmon resonance (SPR) quantifies binding affinity and kinetics .

Q. How can reaction engineering improve scalability for gram-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize catalyst loading (e.g., heterogeneous catalysts for easy recovery) and use in-line analytics (e.g., PAT tools) for real-time monitoring. Membrane separation technologies (e.g., nanofiltration) aid in purification .

Data Analysis & Experimental Design

Q. What statistical strategies are effective in optimizing multi-step synthesis pathways for this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst concentration). Central composite designs (CCD) balance exploration of nonlinear effects with fewer experiments. Use ANOVA to identify significant factors and generate predictive models .

Q. How do researchers differentiate between artifacts and genuine reaction products in complex quinazolinedione derivatives?

  • Methodological Answer : Employ tandem MS/MS to trace fragment pathways and confirm structural assignments. Control experiments (e.g., omitting reagents) isolate artifact sources. Cross-reference with synthetic standards and isotopic labeling (e.g., 13C-tracing) validates reaction mechanisms .

Application-Oriented Research

Q. What in vitro assays are suitable for evaluating the compound’s potential as a therapeutic agent?

  • Methodological Answer : Use cell viability assays (MTT, ATP-luminescence) for cytotoxicity profiling. For kinase inhibition, employ fluorescence-based ADP-Glo™ assays. Pair these with pharmacokinetic studies (e.g., microsomal stability, CYP450 inhibition) to assess drug-likeness .

Q. How can researchers design derivatives to enhance the compound’s photostability or solubility for pharmacological applications?

  • Methodological Answer :
    Introduce polar substituents (e.g., sulfonate groups) or employ prodrug strategies (e.g., esterification). Accelerated stability testing (ICH guidelines) under UV/visible light identifies degradation pathways. Co-crystallization with co-formers (e.g., cyclodextrins) improves solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.